

Comparative NMR Analysis of 2-Hydroxy-5-methylphenylboronic Acid and Structural Analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-5-methylphenylboronic acid

Cat. No.: B151179

[Get Quote](#)

A detailed guide to the ^1H and ^{13}C NMR spectral characteristics of **2-Hydroxy-5-methylphenylboronic acid**, offering a comparative analysis with 2-hydroxyphenylboronic acid and 4-methylphenylboronic acid. This document provides researchers, scientists, and drug development professionals with objective experimental data to aid in the identification and differentiation of these important arylboronic acids.

This guide presents a comprehensive NMR characterization of **2-Hydroxy-5-methylphenylboronic acid** and two structurally related alternatives: 2-hydroxyphenylboronic acid, which lacks the methyl group, and 4-methylphenylboronic acid, which lacks the hydroxyl group. Understanding the distinct NMR spectral features of these compounds is crucial for reaction monitoring, quality control, and the unambiguous identification of these valuable reagents in various research and development applications.

^1H and ^{13}C NMR Spectral Data Comparison

The following tables summarize the ^1H and ^{13}C NMR spectral data for the three arylboronic acids. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Spectral Data Comparison

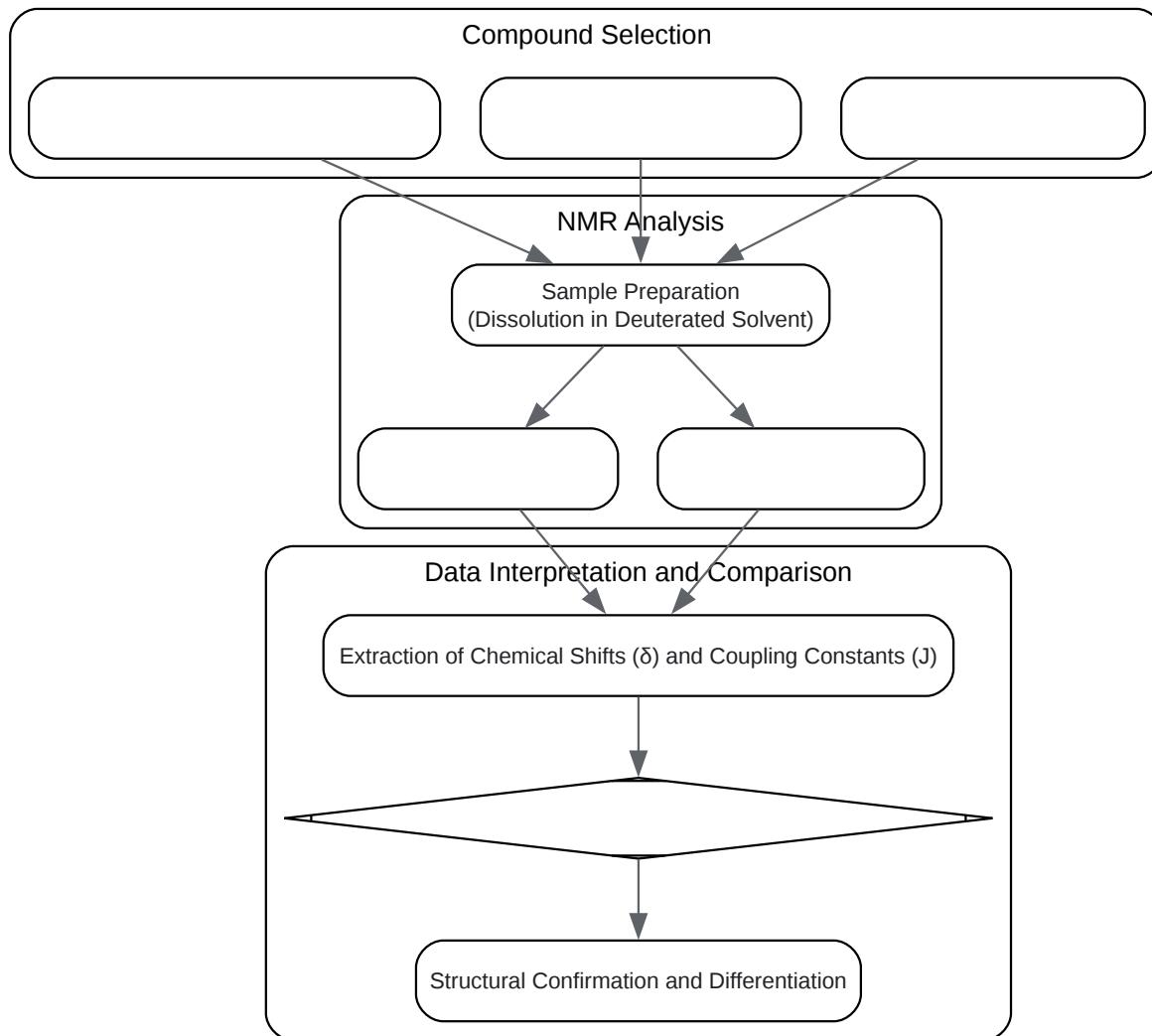
Compound	Solvent	Aromatic Protons (ppm)	Methyl Protons (ppm)	Hydroxyl/Boronic Acid Protons (ppm)
2-Hydroxy-5-methylphenylboronic acid	CDCl ₃	7.65 (d, J=2.2 Hz, 1H), 7.20 (dd, J=8.4, 2.2 Hz, 1H), 6.88 (d, J=8.4 Hz, 1H)	2.30 (s, 3H)	8.35 (br s, 1H), 5.01 (br s, 2H)
2-Hydroxyphenylboronic acid	DMSO-d ₆	7.56 (dd, J=7.5, 1.7 Hz, 1H), 7.20 (ddd, J=8.3, 7.5, 1.7 Hz, 1H), 6.86 (d, J=8.3 Hz, 1H), 6.81 (td, J=7.5, 1.0 Hz, 1H)	-	9.51 (s, 1H), 8.11 (s, 2H)
4-Methylphenylboronic acid	CDCl ₃	7.70 (d, J=7.9 Hz, 2H), 7.10 (d, J=7.9 Hz, 2H)	2.31 (s, 3H)	5.85 (br s, 2H)

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Solvent	Aromatic Carbons (ppm)	Methyl Carbon (ppm)	Carbon Bearing Boron (ppm)
2-Hydroxy-5-methylphenylboronic acid	CDCl ₃	157.9, 137.2, 131.7, 130.2, 115.8	20.4	118.9
2-Hydroxyphenylboronic acid	DMSO-d ₆	159.2, 136.2, 131.5, 119.0, 115.4	-	120.8
4-Methylphenylboronic acid	CDCl ₃	141.2, 135.4, 128.8	21.6	Not Reported

Experimental Protocols

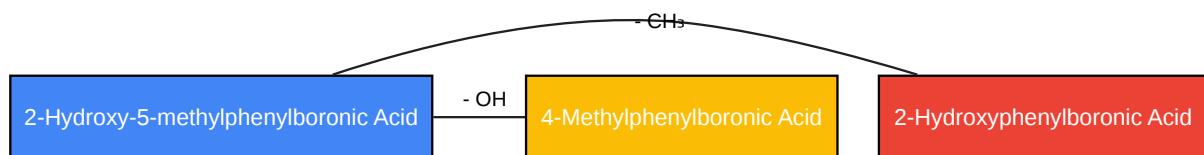
General Procedure for NMR Sample Preparation and Analysis


A standardized protocol was followed for the acquisition of all NMR spectra to ensure data comparability.

- Sample Preparation: Approximately 5-10 mg of the arylboronic acid was accurately weighed and dissolved in 0.6-0.7 mL of the specified deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Acquisition:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Acquisition time: 4.0 s

- ^{13}C NMR Acquisition:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 30°
 - Acquisition time: 1.0 s
- Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were manually phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

Workflow and Structural Relationships


The logical workflow for the NMR characterization and comparison of these arylboronic acids is depicted below.

[Click to download full resolution via product page](#)

Figure 1. Workflow for NMR-based characterization and comparison of arylboronic acids.

The structural relationship and the key differences between the three analyzed compounds are highlighted in the diagram below.

[Click to download full resolution via product page](#)

Figure 2. Structural relationship between the analyzed arylboronic acids.

- To cite this document: BenchChem. [Comparative NMR Analysis of 2-Hydroxy-5-methylphenylboronic Acid and Structural Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151179#1h-nmr-and-13c-nmr-characterization-of-2-hydroxy-5-methylphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com